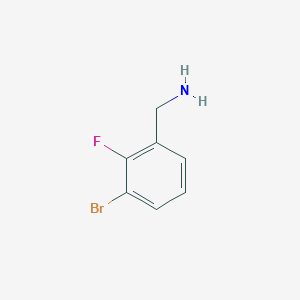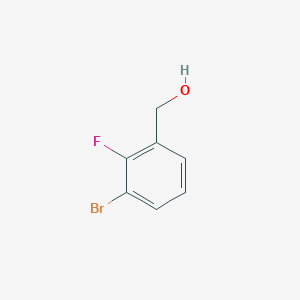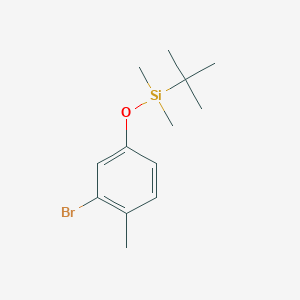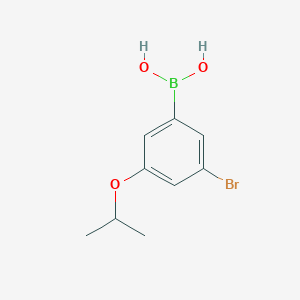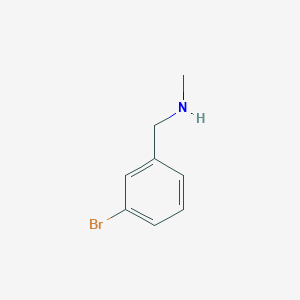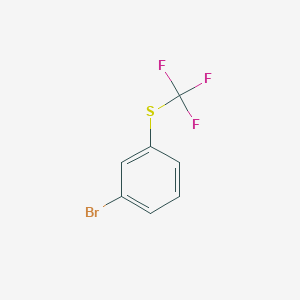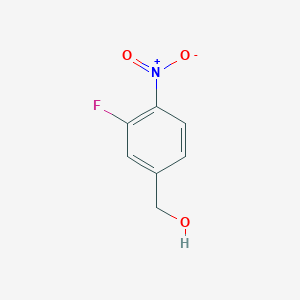
(3-氟-4-硝基苯基)甲醇
描述
Synthesis Analysis
The synthesis of related compounds has been described in the provided papers. For instance, the synthesis of 3-fluoro-4-morpholinylnitrobenzene was achieved by reacting 3,4-difluoronitrobenzene with morpholine, followed by several steps involving palladium-catalyzed reactions, phosgene interaction, and reactions with glycidyl butyrate to eventually form (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol with an overall yield of 35.8% . Although this synthesis does not directly pertain to (3-fluoro-4-nitrophenyl)methanol, it provides insight into the type of reactions and conditions that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to (3-fluoro-4-nitrophenyl)methanol has been characterized using various spectroscopic techniques. For example, 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one was characterized by infrared spectroscopy, thin-layer chromatography, 1H NMR, and gas chromatography-mass spectrometry . These techniques could be employed to analyze the molecular structure of (3-fluoro-4-nitrophenyl)methanol, providing information about its functional groups and overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar functional groups has been studied. The kinetics and mechanism of methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas were investigated, showing that the cyclization involved the substitution of a fluorine atom by a sulfur anion from thiourea . This suggests that (3-fluoro-4-nitrophenyl)methanol could also undergo nucleophilic substitution reactions, among other possible chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related fluorinated compounds have been analyzed. For instance, the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in methanol and benzene mixtures were measured, and various parameters such as molar refraction and polarizability constant were calculated . These properties are indicative of the compound's interactions with solvents and can be used to predict the behavior of (3-fluoro-4-nitrophenyl)methanol in different environments.
科学研究应用
1. 结构分析和化学相互作用
(Clegg et al., 1999) 研究了与(3-氟-4-硝基苯基)甲醇结构相关的化合物,揭示了苯甲醛和硝基苯胺片段的平面性和平行排列的见解。这项研究有助于理解类似化合物内部的结构特性和相互作用。
2. 亲核取代反应的机理洞察
(Bevan et al., 1968) 的工作探讨了涉及与(3-氟-4-硝基苯基)甲醇类似化合物的反应的阿伦尼乌斯参数。他们的发现有助于理解苯环中的归纳效应,这对芳香族亲核取代反应至关重要。
3. 高效液相色谱应用
(Watanabe & Imai, 1981) 利用(3-氟-4-硝基苯基)甲醇的衍生物进行高效液相色谱,表明其在氨基酸敏感检测技术中的作用。
4. 甲醇解和环化反应的洞察
由(Sedlák et al., 2001)进行的研究调查了与(3-氟-4-硝基苯基)甲醇相关的化合物的甲醇解和环化。这为这些反应的动力学和机理提供了宝贵信息。
5. 扭曲分子内电荷转移的研究
(Singh et al., 1999) 对硝基取代化合物的研究提供了关于扭曲分子内电荷转移现象的见解,这对理解类似分子结构中的电子相互作用至关重要。
6. 合成方法学
(Zhang Zhi-de, 2011) 关注于3-氟-4-硝基酚的合成,这是与(3-氟-4-硝基苯基)甲醇密切相关的化合物,提供了有效合成方法的见解。
7. 固态光反应
(Meng et al., 1994) 对固态环境中硝基苯甲醛的光反应进行的研究可以揭示涉及类似化合物的光化学过程的见解。
8. 串联还原胺化-SNAr反应
(Bunce & Nago, 2008) 开发了一种涉及串联还原胺化-SNAr反应的合成方法,可能适用于(3-氟-4-硝基苯基)甲醇的衍生物。
9. 光解研究
(Fischer & Ibrahim, 1990) 对硝基-β,γ烯烃在甲醇中的光解进行的研究提供了关于类似化合物的光解行为的见解。
10. 硝基取代化合物中的溶剂致色性
(Nandi et al., 2012) 探索了硝基取代化合物的溶剂致色性特性,提供了关于这些分子与不同溶剂相互作用的宝贵信息。
安全和危害
“(3-Fluoro-4-nitrophenyl)methanol” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, ensure adequate ventilation, and avoid dust formation . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
属性
IUPAC Name |
(3-fluoro-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMLPDPJKINFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379157 | |
| Record name | (3-fluoro-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-nitrophenyl)methanol | |
CAS RN |
503315-74-0 | |
| Record name | (3-fluoro-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


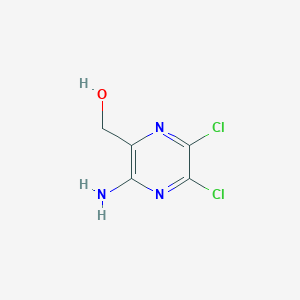

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)

